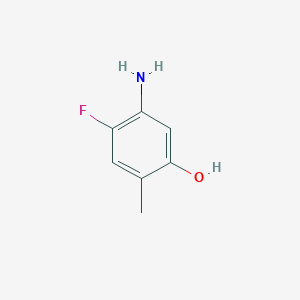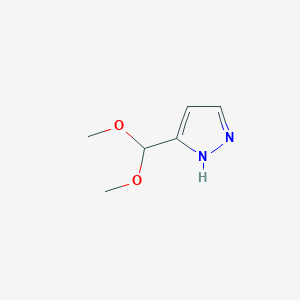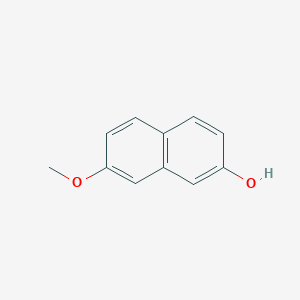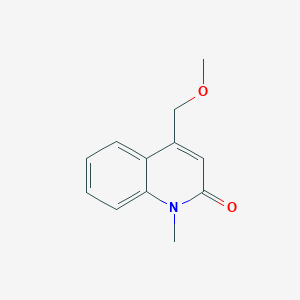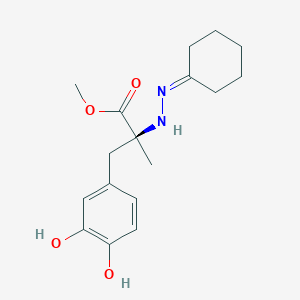![molecular formula C10H12F3NO B049825 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone CAS No. 120568-86-7](/img/structure/B49825.png)
1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone, also known as TFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFEA is a trifluoromethyl ketone that contains a pyrrolidine ring and two ethenyl groups.
Mechanism Of Action
The mechanism of action of 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone involves its ability to act as a strong electrophile due to the presence of the trifluoromethyl group. This electrophilicity allows 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone to react with nucleophiles such as amines, alcohols, and thiols. 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has been found to be particularly effective in the synthesis of trifluoromethylated compounds due to its ability to introduce the trifluoromethyl group into a variety of different substrates.
Biochemical And Physiological Effects
1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has been found to have a number of biochemical and physiological effects. In particular, it has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone is its ability to introduce the trifluoromethyl group into a variety of different substrates. This makes it a useful reagent in organic synthesis and drug development. However, 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone can also be difficult to handle due to its high reactivity and toxicity. Careful handling and safety precautions are necessary when working with 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone.
Future Directions
There are a number of future directions for the study of 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone. One area of interest is the development of new drugs and pharmaceuticals based on 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone. 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has been found to be a potent inhibitor of acetylcholinesterase, making it a potential candidate for the development of new Alzheimer's disease therapies. Additionally, 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Other future directions for the study of 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone include its use in the development of new materials and its potential applications in catalysis.
Synthesis Methods
The synthesis of 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone involves the reaction between (3R,4R)-3,4-bis(ethenyl)pyrrolidine and trifluoroacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone.
Scientific Research Applications
1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful reagent in organic synthesis, particularly in the synthesis of trifluoromethylated compounds. 1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone has also been used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme inhibitors.
properties
CAS RN |
120568-86-7 |
|---|---|
Product Name |
1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone |
Molecular Formula |
C10H12F3NO |
Molecular Weight |
219.2 g/mol |
IUPAC Name |
1-[(3R,4R)-3,4-bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-3-7-5-14(6-8(7)4-2)9(15)10(11,12)13/h3-4,7-8H,1-2,5-6H2/t7-,8-/m0/s1 |
InChI Key |
OMYGRRAWGYIDIZ-YUMQZZPRSA-N |
Isomeric SMILES |
C=C[C@H]1CN(C[C@@H]1C=C)C(=O)C(F)(F)F |
SMILES |
C=CC1CN(CC1C=C)C(=O)C(F)(F)F |
Canonical SMILES |
C=CC1CN(CC1C=C)C(=O)C(F)(F)F |
synonyms |
Pyrrolidine, 3,4-diethenyl-1-(trifluoroacetyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



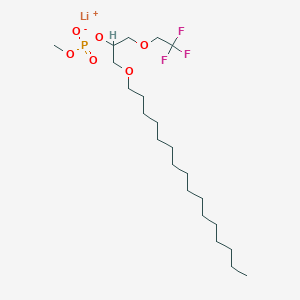
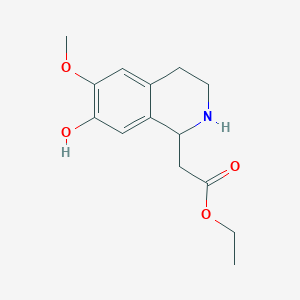
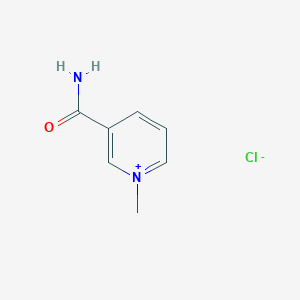
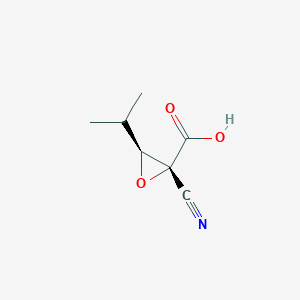
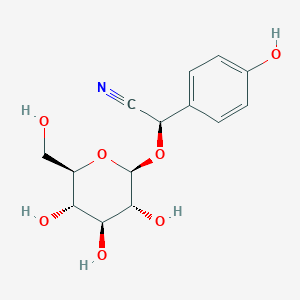
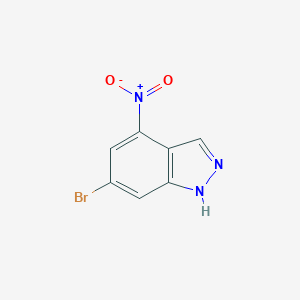
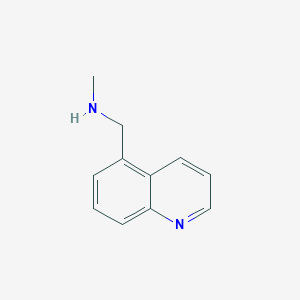
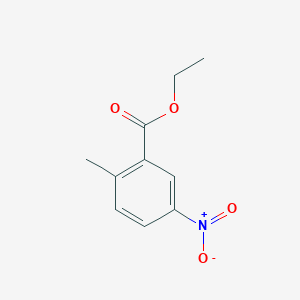
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)
